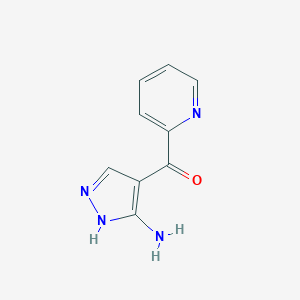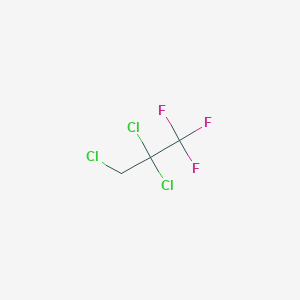
Acide (5-chloropyridin-3-yl)boronique
Vue d'ensemble
Description
(5-Chloropyridin-3-yl)boronic acid, also known as 5-chloro-3-pyridylboronic acid, is a boronic acid derivative that has been widely used in various scientific research and laboratory experiments. It is a colorless, crystalline solid that is soluble in water and other polar solvents. It is a versatile compound that can be used for a variety of purposes, including as a catalyst, a reagent, and a synthetic intermediate.
Applications De Recherche Scientifique
Tomographie par émission de positons (TEP) Radioligands
Acide (5-chloropyridin-3-yl)boronique : sert d'intermédiaire dans la préparation d'un radioligand TEP appelé [11C]MK-1064. Ce radioligand est utilisé pour imager le récepteur de l'orexine-2. L'imagerie TEP fournit des informations précieuses sur le fonctionnement du cerveau et la distribution des récepteurs, ce qui rend cette application essentielle pour la recherche en neurosciences.
Safety and Hazards
“(5-Chloropyridin-3-yl)boronic acid” is classified under the GHS07 hazard class . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/eye protection/face protection (P280) .
Mécanisme D'action
Target of Action
The primary target of (5-Chloropyridin-3-yl)boronic acid is the orexin-2 receptor . This receptor plays a crucial role in regulating arousal, wakefulness, and appetite.
Mode of Action
(5-Chloropyridin-3-yl)boronic acid interacts with the orexin-2 receptor, leading to changes in the receptor’s activity
Biochemical Pathways
The compound affects the orexinergic system , which is involved in the regulation of sleep-wake cycles . By interacting with the orexin-2 receptor, it can influence the activity of neurons in this system and their downstream effects.
Result of Action
The molecular and cellular effects of (5-Chloropyridin-3-yl)boronic acid’s action are related to its influence on the orexinergic system . By modulating the activity of the orexin-2 receptor, it can potentially affect sleep-wake cycles and other physiological processes regulated by this system.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (5-Chloropyridin-3-yl)boronic acid. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, the compound’s efficacy and action could be influenced by the physiological environment, including pH and the presence of other biomolecules.
Analyse Biochimique
Biochemical Properties
(5-Chloropyridin-3-yl)boronic acid plays a significant role in biochemical reactions. It is used in the synthesis of orexin 2 receptor antagonist (2-SORA) MK-1064 . The compound interacts with various enzymes and proteins during these reactions .
Cellular Effects
Given its role in the synthesis of orexin 2 receptor antagonist, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of (5-Chloropyridin-3-yl)boronic acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is used in the synthesis of orexin 2 receptor antagonist (2-SORA) MK-1064 .
Propriétés
IUPAC Name |
(5-chloropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BClNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXYBTMCTZAUEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602590 | |
| Record name | (5-Chloropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
872041-85-5 | |
| Record name | (5-Chloropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloropyridine-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B151717.png)
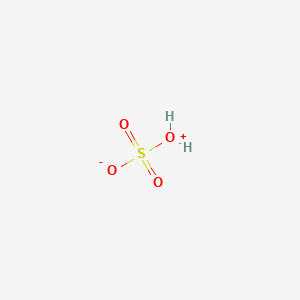

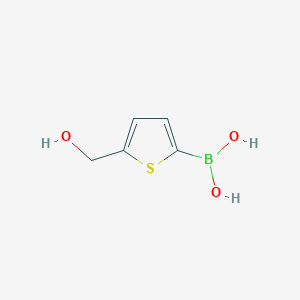
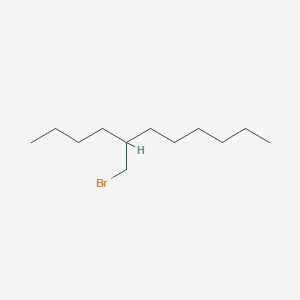
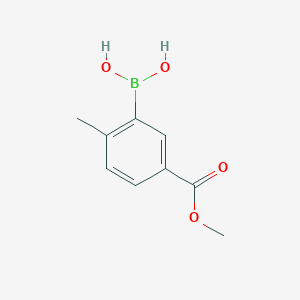

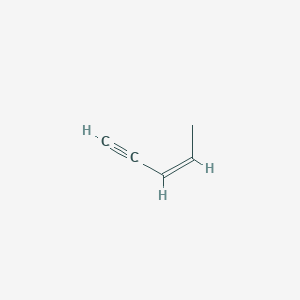

![2-methyl-4-nitro-1H-benzo[d]imidazol-5-ol](/img/structure/B151747.png)
